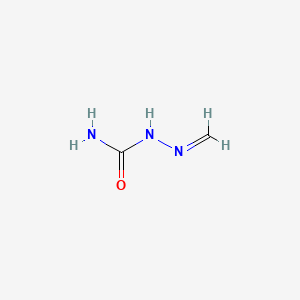
Formaldehyde semicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Formaldehyde semicarbazone is a derivative of semicarbazone, which is formed by the condensation reaction between formaldehyde and semicarbazide. Semicarbazones are known for their versatile biological activities and are widely studied in organic chemistry due to their ability to form stable crystalline structures, which are useful for the identification of aldehydes and ketones .
Preparation Methods
Synthetic Routes and Reaction Conditions: Formaldehyde semicarbazone can be synthesized through a one-pot reaction involving formaldehyde and semicarbazide. The reaction typically occurs in a methanol (MeOH) solvent, where formaldehyde reacts with semicarbazide under mild conditions to form the semicarbazone derivative .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of aldehydes or ketones with semicarbazide in the presence of a solvent like methanol. The reaction is monitored by thin-layer chromatography (TLC) and the product is purified through recrystallization from ethanol (EtOH) .
Chemical Reactions Analysis
Types of Reactions: Formaldehyde semicarbazone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines are commonly used.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted semicarbazones depending on the nucleophile used
Scientific Research Applications
Formaldehyde semicarbazone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of formaldehyde semicarbazone involves its ability to form stable complexes with metal ions, which can interfere with various biological processes. For example, it can bind to copper or iron in cells, leading to the inhibition of enzymes that require these metal ions for their activity . This property is particularly useful in its antimicrobial and anticancer activities.
Comparison with Similar Compounds
- Acetone semicarbazone
- Benzaldehyde semicarbazone
- Salicylaldehyde semicarbazone
Comparison: Formaldehyde semicarbazone is unique due to its simple structure and high reactivity, making it a valuable reagent in organic synthesis. Compared to other semicarbazones, it is more reactive and forms more stable crystalline derivatives, which are useful for analytical purposes .
Properties
CAS No. |
14066-69-4 |
|---|---|
Molecular Formula |
C2H5N3O |
Molecular Weight |
87.08 g/mol |
IUPAC Name |
(methylideneamino)urea |
InChI |
InChI=1S/C2H5N3O/c1-4-5-2(3)6/h1H2,(H3,3,5,6) |
InChI Key |
ZXLNOQLIBVACTD-UHFFFAOYSA-N |
Canonical SMILES |
C=NNC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















